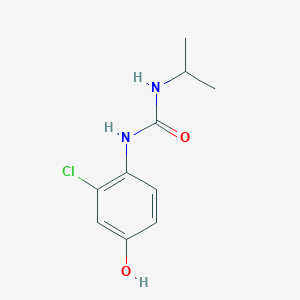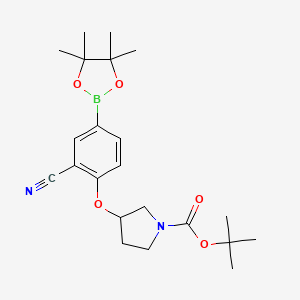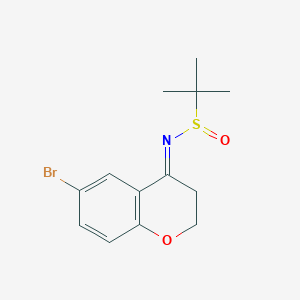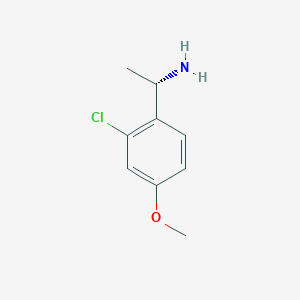
1-(2-Chloro-4-hydroxyphenyl)-3-isopropylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-hydroxyphenyl)-3-isopropylurea is an organic compound with a molecular formula of C10H12ClN2O2 It is a derivative of phenylurea, characterized by the presence of a chloro and hydroxy group on the phenyl ring, and an isopropyl group attached to the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-hydroxyphenyl)-3-isopropylurea typically involves the reaction of 2-chloro-4-hydroxyaniline with isopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-chloro-4-hydroxyaniline and isopropyl isocyanate.
Reaction Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Procedure: The 2-chloro-4-hydroxyaniline is dissolved in the solvent, and isopropyl isocyanate is added dropwise with stirring. The reaction mixture is then stirred for several hours until the reaction is complete.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, and the use of automated reactors for better control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloro-4-hydroxyphenyl)-3-isopropylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydroxy group using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1-(2-chloro-4-oxophenyl)-3-isopropylurea.
Reduction: Formation of 1-(2-hydroxy-4-hydroxyphenyl)-3-isopropylurea.
Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Chloro-4-hydroxyphenyl)-3-isopropylurea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: Used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit certain plant enzymes.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-4-hydroxyphenyl)-3-isopropylurea involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-(2-Chloro-4-hydroxyphenyl)-3-isopropylurea can be compared with other similar compounds, such as:
1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea: Similar structure but with a cyclopropyl group instead of an isopropyl group. This compound may have different biological activities and applications.
1-(2-Chloro-4-hydroxyphenyl)-3-methylurea: Contains a methyl group instead of an isopropyl group. This structural difference can affect its reactivity and biological properties.
1-(2-Chloro-4-hydroxyphenyl)-3-ethylurea: Contains an ethyl group instead of an isopropyl group. This compound may have different solubility and stability characteristics.
Propriétés
Formule moléculaire |
C10H13ClN2O2 |
|---|---|
Poids moléculaire |
228.67 g/mol |
Nom IUPAC |
1-(2-chloro-4-hydroxyphenyl)-3-propan-2-ylurea |
InChI |
InChI=1S/C10H13ClN2O2/c1-6(2)12-10(15)13-9-4-3-7(14)5-8(9)11/h3-6,14H,1-2H3,(H2,12,13,15) |
Clé InChI |
ZPVQIKIUSROWKK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)NC1=C(C=C(C=C1)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenolhydrochloride](/img/structure/B13057348.png)



![ethyl N-[(Z)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]but-2-enoyl]carbamate](/img/structure/B13057382.png)
![(1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13057383.png)
![2-amino-7-bromo-4-(4-chloro-3-nitrophenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B13057397.png)
![(3AR,4R,7S,7aS)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one](/img/structure/B13057398.png)

![Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-CarboxylicAcid](/img/structure/B13057404.png)
![(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13057409.png)


